

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride potential applications

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Compound of Interest

Compound Name:	2-(4-Chloro-3-methylphenoxy)aniline hydrochloride
CAS No.:	1158337-08-6
Cat. No.:	B1451090

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Technical Monograph: 2-(4-Chloro-3-methylphenoxy)aniline Hydrochloride

Strategic Applications in Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

2-(4-Chloro-3-methylphenoxy)aniline hydrochloride (CAS 1158337-08-6) is a specialized diaryl ether building block critical to the synthesis of tricyclic heterocycles and kinase inhibitors. [1][2][3][4][5] Structurally, it consists of an aniline moiety linked via an ether bridge to a phenoxy ring bearing specific chloro- and methyl- substitutions.[1] This "pre-cyclized" scaffold is of high value in two primary domains:

- **CNS Drug Development:** As a precursor for dibenz[b,f][1,4]oxazepines, a class of compounds known for antipsychotic and antidepressant activity (e.g., Loxapine, Amoxapine analogs).[1]
- **Kinase Inhibitor Discovery:** As a hydrophobic core for diaryl urea synthesis, targeting RAF/MEK/ERK pathways in oncology.[1]

This guide outlines the chemical utility, synthesis protocols, and downstream applications of this compound, designed for researchers optimizing lead compounds or establishing impurity profiles.^[1]

Chemical Profile & Properties^{[1][2][3][4][5][6]}

Property	Specification
Chemical Name	2-(4-Chloro-3-methylphenoxy)aniline hydrochloride
CAS Number	1158337-08-6
Molecular Formula	C ₁₃ H ₁₃ Cl ₂ NO
Molecular Weight	270.15 g/mol
Appearance	Off-white to pale beige solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
Stability	Hygroscopic; Store under inert atmosphere at -20°C
Key Functional Groups	Primary Amine (Nucleophile), Ether Linkage (Stable), Aryl Chloride (Handle for coupling)

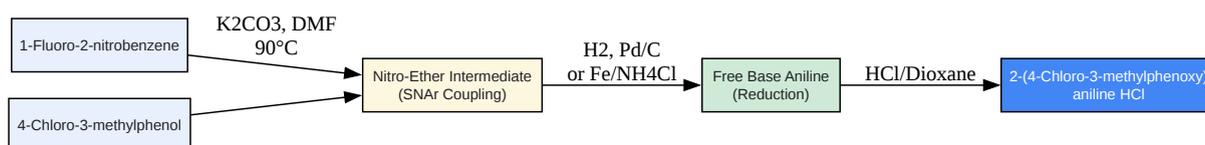
Handling Precaution: The hydrochloride salt form improves stability but introduces hygroscopicity.^[1] All weighing should be performed in a desiccated environment or glovebox to prevent hydrolysis-induced degradation or stoichiometry errors in precise couplings.^[1]

Synthesis & Production Logic

The industrial preparation of this scaffold typically follows a Nucleophilic Aromatic Substitution (SNAr) strategy rather than a metal-catalyzed Ullmann coupling, due to the activating nature of the nitro group in the precursor.^[1]

Synthetic Pathway^[1]

- Coupling: Reaction of 1-fluoro-2-nitrobenzene (or 1-chloro-) with 4-chloro-3-methylphenol in the presence of a base (K_2CO_3) to form the diaryl ether.[1]
- Reduction: Chemoselective reduction of the nitro group to the aniline using Fe/NH_4Cl or catalytic hydrogenation (carefully controlled to avoid dechlorination).[1]
- Salt Formation: Precipitation with HCl to yield the stable hydrochloride salt.[1]



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Figure 1: Industrial synthesis pathway via $SNAr$ coupling and nitro-reduction.

Application A: Synthesis of Dibenzoxazepine Scaffolds (CNS Targets)

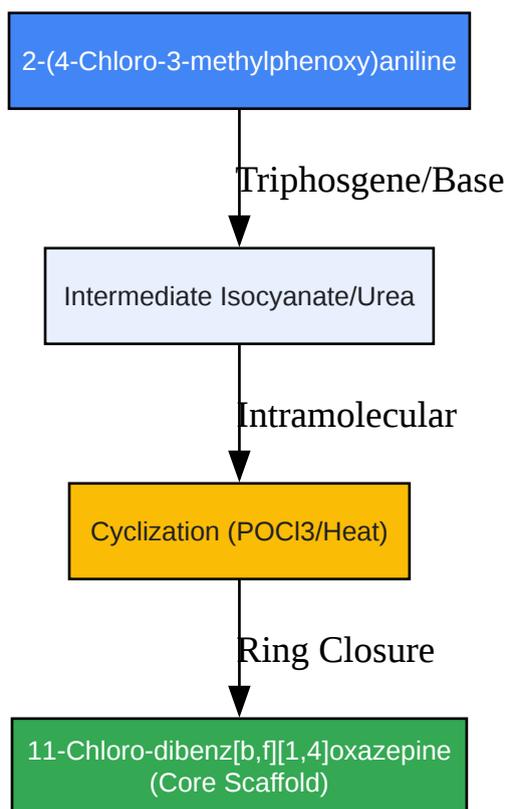
The primary utility of 2-(4-chloro-3-methylphenoxy)aniline is its conversion into dibenz[b,f][1,4]oxazepines.[1] This tricyclic core is the pharmacophore for drugs like Loxapine (antipsychotic) and Amoxapine (antidepressant).[1] The 3-methyl substitution on the phenoxy ring allows for the generation of novel analogs with altered metabolic stability and receptor binding profiles (e.g., $D2/5-HT2A$ antagonism).[1]

Mechanism of Cyclization

To close the central ring, the aniline nitrogen must attack the ortho-position of the phenoxy ring.[1] This usually requires a "linker" carbon, often provided by phosgene (to form a cyclic urea) or by direct metal-catalyzed C-H activation if a halide is present.[1]

Protocol Strategy: The "One-Pot" Cyclization For generating the lactam core (dibenzoxazepinone):

- Acylation: React the aniline with ethyl chloroformate or phosgene equivalents.[1]
- Friedel-Crafts/Bischler-Napieralski: Use POCl_3 to close the ring via intramolecular electrophilic aromatic substitution.[1]



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Figure 2: Cyclization strategy to form the bioactive tricyclic dibenzoxazepine core.

Application B: Diaryl Urea Kinase Inhibitors (Oncology)

In oncology, the "Diaryl Ether" motif is a privileged structure found in Type II kinase inhibitors (e.g., Sorafenib).[1] The ether linkage orients the molecule within the ATP-binding pocket (specifically the hydrophobic back pocket).[1]

Mechanism: The aniline amine reacts with an aryl isocyanate to form a diaryl urea.[1] The 4-chloro-3-methyl substitution pattern provides steric bulk and lipophilicity, often enhancing potency against RAF or p38 MAP kinases.[1]

Experimental Protocol: Urea Formation

Objective: Synthesis of a Sorafenib-analog library member.

Materials:

- 2-(4-Chloro-3-methylphenoxy)aniline HCl (1.0 eq)[1][3]
- 4-(Trifluoromethyl)phenyl isocyanate (1.1 eq)[1]
- Triethylamine (TEA) (2.5 eq)[1]
- Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

- Free Basing: Suspend the hydrochloride salt in DCM. Add TEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (liberation of free amine).
- Coupling: Add the isocyanate solution in DCM dropwise over 10 minutes.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
- Workup: Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine) and Brine.[1]
- Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Application C: Impurity Profiling & Analytical Standards

In the GMP manufacturing of Amoxapine or Loxapine, the starting material is typically 2-amino-4'-chlorodiphenyl ether.[1] However, industrial sources of phenols often contain methylated impurities (e.g., cresols).[1]

- Scenario: If 4-chloro-3-methylphenol is present as a contaminant in the starting phenol, it will react to form 2-(4-Chloro-3-methylphenoxy)aniline.[1]

- Significance: This compound serves as a critical Reference Standard (CAS 1158337-08-6) to validate HPLC methods.[1] It allows QC chemists to quantify "Methyl-Loxapine" impurities, which may have different toxicological profiles.[1]

HPLC Method Parameters for Impurity Detection:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Gradient Acetonitrile / Water (0.1% Formic Acid).[1]
- Detection: UV at 254 nm.[1]
- Retention Time: Expect a shift of +1.5 to +2.0 min relative to the non-methylated analog due to increased lipophilicity.[1]

References

- PubChem. (2024).[1] Compound Summary: 2-Amino-4'-chlorodiphenyl ether (Analogous Structure).[1] Retrieved from [[Link](#)]
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Sources

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